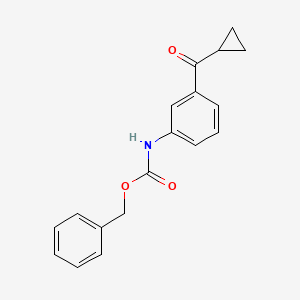

(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester

Description

Table 1: Structural Comparison with Analogues

The cyclopropane ring in this compound distinguishes it from simpler carbamates, conferring unique steric and electronic properties. For instance, the ring’s strain increases reactivity toward nucleophilic attack at the carbonyl carbon compared to non-cyclopropane analogues. Additionally, the benzyl ester enhances lipophilicity (LogP ≈ 4.1), favoring membrane permeability in biological systems.

Propriétés

IUPAC Name |

benzyl N-[3-(cyclopropanecarbonyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(14-9-10-14)15-7-4-8-16(11-15)19-18(21)22-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFBWJSPQCDJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438682 | |

| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162174-76-7 | |

| Record name | Carbamic acid, [3-(cyclopropylcarbonyl)phenyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162174-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method 1: Multi-step Synthesis via Nitric Acid Nitration, Hydrogenation, and Carbamate Formation

A documented three-step synthetic route involves:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Fuming 90% nitric acid, -10 °C, 0.17 h | Nitration of cyclopropyl phenyl ketone | ~50% |

| 2 | Hydrogen, 5% platinum on carbon, methanol, 5 h, 760 Torr | Catalytic hydrogenation of nitro intermediate | Efficient reduction to amine |

| 3 | Diisopropylethylamine, CH2Cl2, 4 h, ambient temperature | Carbamate formation with benzyl chloroformate | Final ester product formation |

This sequence starts with nitration of the cyclopropyl phenyl ketone, followed by catalytic hydrogenation to the corresponding amine. The amine is then reacted with benzyl chloroformate under mild conditions to form the carbamic acid benzyl ester. This method is referenced in medicinal chemistry literature and provides a reliable pathway with moderate to good yields.

Method 2: Friedel-Crafts Acylation and Carbamate Formation via Acid Chloride Intermediate

A patent describes a method involving:

- Friedel-Crafts acylation of a toluene derivative with cyclopropanecarbonyl halides to introduce the cyclopropanecarbonyl group.

- Conversion of the resulting ketone to an amide or carbamate intermediate.

- Final esterification to the benzyl ester.

Key points include:

| Step | Reagents & Conditions | Details |

|---|---|---|

| a | Toluene derivative + cyclopropanecarbonyl halide, Lewis acid catalyst (e.g., AlCl3) | Friedel-Crafts acylation to form cyclopropanecarbonyl phenyl ketone |

| b | Reaction with amine derivatives to form carbamate intermediate | Formation of carbamic acid moiety |

| c | Esterification with benzyl alcohol or benzyl chloroformate | Formation of benzyl ester |

The Friedel-Crafts acylation is typically performed in anhydrous organic solvents at controlled temperatures. The carbamate formation may involve the use of bases such as triethylamine or diisopropylethylamine to scavenge acid byproducts.

Method 3: Oxime Ester Route via Cyclopropyl Formyl Chloride and Aldoxime

A Chinese patent details a synthetic approach using oxime chemistry:

- Preparation of cyclopropyl formyl chloride.

- Reaction with aromatic aldoximes in the presence of triethylamine in tetrahydrofuran (THF) at low temperatures (<5 °C).

- Workup involving aqueous sodium bicarbonate washing, drying, and recrystallization to obtain oxime ester intermediates.

This method can be adapted to prepare derivatives structurally related to (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester by modifying the aromatic aldoxime component. The reaction proceeds smoothly with good yields and purity after recrystallization.

Mechanistic and Process Insights

- Acylation Step: Friedel-Crafts acylation is a key step to introduce the cyclopropanecarbonyl group onto the aromatic ring. The use of Lewis acids like AlCl3 facilitates the formation of the acylium ion, promoting electrophilic aromatic substitution.

- Carbamate Formation: The carbamic acid benzyl ester is typically formed via reaction of the amine intermediate with benzyl chloroformate or benzyl alcohol derivatives under basic conditions to neutralize HCl or other acidic byproducts.

- Oxime Ester Formation: The oxime route exploits the nucleophilicity of aldoximes toward acyl chlorides, forming stable oxime esters that can be converted further into target carbamates.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step nitration, hydrogenation, carbamate | Fuming nitric acid, H2/Pt-C, DIPEA | Low temp nitration, catalytic hydrogenation, RT carbamate formation | Well-established, moderate yields | Multi-step, requires careful handling of nitric acid and H2 |

| Friedel-Crafts acylation + carbamate formation | Cyclopropanecarbonyl halide, AlCl3, amine, benzyl chloroformate | Anhydrous solvents, Lewis acid catalysis, ambient temp esterification | Direct aromatic acylation, scalable | Requires moisture control, Lewis acid handling |

| Oxime ester synthesis via cyclopropyl formyl chloride | Cyclopropyl formyl chloride, aldoxime, triethylamine, THF | Low temp addition, aqueous workup, recrystallization | High purity, mild conditions | Requires preparation of formyl chloride, multiple purification steps |

Research Findings and Optimization Notes

- Electron-withdrawing substituents on the aromatic ring generally enhance yields in nucleophilic substitution steps during carbamate formation due to increased electrophilicity.

- Use of non-nucleophilic bases such as potassium tert-butoxide or sodium hydride can improve methylation and acylation steps by minimizing side reactions.

- Solvent-free and catalyst-free domino processes at elevated temperatures have been explored for related compounds, indicating potential for green chemistry adaptations.

- Recrystallization from sherwood oil or similar solvents is effective for purification of intermediates and final products.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester typically involves multi-step reactions. The general synthetic route includes:

- Nitration : The initial step often involves the nitration of cyclopropyl phenyl ketone using a mixture of nitric acid at low temperatures.

- Reduction : This is followed by a reduction step using hydrogen gas and a platinum catalyst to yield the corresponding amine.

- Amidation : The final step involves the reaction of the amine with diisopropylethylamine in dichloromethane to form the carbamic acid derivative .

Anti-Parasitic Activity

Recent studies have highlighted the anti-parasitic properties of derivatives related to this compound. Specifically, compounds derived from this structure have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) studies indicated that modifications to the cyclopropanecarbonyl moiety can enhance anti-T. cruzi activity while maintaining low cytotoxicity in mammalian cells .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4a | 1.3 | 17.7 | 13.7 |

| 4b | 10.1 | 14.2 | 1.41 |

The selectivity index (SI) indicates the potential for therapeutic use, as higher values suggest a better safety profile compared to efficacy against parasites .

Antimalarial Properties

Another promising application is in the treatment of malaria, where derivatives of this compound have shown significant activity against Plasmodium falciparum. The mechanism involves disrupting the redox balance within parasitized erythrocytes, leading to increased oxidative stress that selectively targets the malaria parasite .

Structure-Activity Relationship Studies

The SAR studies conducted on this compound reveal that variations in substituents on the phenyl ring and modifications to the cyclopropanecarbonyl group can significantly influence biological activity. For instance, introducing electron-withdrawing groups may enhance potency against specific parasites while reducing toxicity .

Future Directions and Research Opportunities

Given its potential applications in treating parasitic infections, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their effects on parasites.

- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to optimize lead compounds for clinical development.

- Formulation Development : Exploring different formulations that could enhance bioavailability and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and carbamate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzyl Carbamate Moieties

a. (6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5)

- Structure : Features a brominated hexyl chain instead of the cyclopropanecarbonyl-phenyl group.

- This contrasts with the cyclopropane ring, which may confer rigidity and steric effects .

b. Benzyl (3-hydroxypropyl)carbamate

- Structure : Contains a hydroxypropyl substituent instead of the aromatic cyclopropanecarbonyl group.

- However, this may reduce membrane permeability .

- Biological Activity : Hydroxypropyl derivatives are often used in prodrug design, whereas cyclopropane-containing carbamates may exhibit stronger receptor affinity due to conformational constraints .

c. (1-Acetylbut-3-enyl)-carbamic acid benzyl ester (28a)

- Structure : Features an acetylated alkenyl chain, contrasting with the aromatic cyclopropane group.

- Stability: The enone system in 28a may confer susceptibility to Michael addition reactions, unlike the cyclopropane ring, which is generally chemically inert under physiological conditions .

Analogues with Cyclopropane Substituents

a. Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (3-phenoxyphenyl)methyl ester (K 1917)

- Structure : Shares a cyclopropane-carboxylate ester but lacks the carbamate group.

- The phenoxy group may contribute to insecticidal activity, as seen in pyrethroid analogs .

- Applications : Used in agrochemicals, whereas the target compound’s carbamate group suggests neurological or enzymatic targets .

b. [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353965-65-7)

- Structure : Integrates a piperidine ring and cyclopropane, combining basicity with conformational rigidity.

- Pharmacology: The aminoethyl-piperidine moiety may enhance blood-brain barrier penetration, relevant for central nervous system targets. The cyclopropane group could stabilize interactions with hydrophobic enzyme pockets .

Activité Biologique

(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester, with the CAS number 162174-76-7, is a carbamate derivative notable for its unique cyclopropane and phenyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 295.33 g/mol. The structural composition includes:

- Cyclopropane ring : Imparts unique steric and electronic properties.

- Phenyl group : Enhances lipophilicity and potential receptor interactions.

- Carbamic acid benzyl ester moiety : Facilitates interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and carbamate moiety can engage with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing bioavailability .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which is crucial for its potential therapeutic applications. The specifics of these interactions are still under investigation, but preliminary studies suggest the following:

- Inhibition of NADPH-dependent oxidoreductases : This could lead to oxidative stress in target cells, particularly in parasitic infections .

- Potential as a lead compound in drug discovery : Its structure suggests it might serve as a scaffold for developing inhibitors against specific enzyme targets involved in disease pathways .

Antimicrobial Activity

The compound has shown promise in preliminary studies against protozoan parasites, indicating potential applications in treating diseases like Chagas disease. The mechanism involves disrupting the redox balance within the parasites, leading to cell death without significant toxicity to human cells .

Case Studies

- Anti-Parasitic Activity :

- Enzyme Interaction Studies :

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane ring + phenyl + carbamate | Potential enzyme inhibitor; anti-parasitic |

| Phenylcarbamic acid benzyl ester | Lacks cyclopropane ring | Different pharmacological profile |

| Cyclopropanecarbonyl-phenyl ester | No carbamate moiety | Limited biological activity |

| Cyclopropanecarbonyl-phenyl-carbamic acid methyl ester | Methyl instead of benzyl | Variations in lipophilicity and reactivity |

Q & A

Q. What are the optimal synthetic routes for (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester, and how can reaction efficiency be improved?

Methodological Answer:

- Key Steps :

- Protection of hydroxyl groups : Use NaH and BnBr in DMF for benzyl protection (84% yield over two steps) .

- Coupling reactions : Employ N-iodosuccinimide (NIS) with 4Å molecular sieves and toluene/1,4-dioxane solvents for glycosylation (71% yield, α:β = 5:1) .

- Deprotection : EtSiH and TfOH in DCM effectively remove naphthyl groups (92% yield) .

- Optimization Tips :

- Use TMSOTf as a promoter to enhance stereoselectivity in coupling steps .

- Purify intermediates via column chromatography (e.g., light petroleum:EtOAc gradients) to minimize byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Analyze coupling constants (e.g., δH 0.86–0.91 for diastereotopic protons) to confirm stereochemistry .

- HRMS (ESI) : Validate molecular formula (e.g., calc'd for CHNO: 225.1518; found: 225.1517) .

- IR Spectroscopy : Identify carbamate C=O stretches (~1689 cm) and NH stretches (~3338 cm) .

- Chromatography : Monitor reaction progress using TLC with UV/iodine visualization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during benzyl carbamate synthesis?

Methodological Answer:

- Steric and Solvent Effects : Polar aprotic solvents (e.g., toluene/dioxane) favor α-anomer formation in glycosylation (α:β = 5:1) .

- Catalytic Systems : Pd-catalyzed cross-coupling reactions (e.g., Heck reactions) can influence regioselectivity in aryl halide intermediates .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., S-configuration in iodomethyl derivatives) to control absolute stereochemistry .

Q. How should researchers resolve contradictions in spectroscopic data for complex carbamate esters?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., benzyl-(5-hydroxypentyl)-carbamates or iodomethyl derivatives ).

- Isotopic Labeling : Use C-labeled intermediates to track carbonyl group behavior in cyclopropanecarbonyl moieties.

- X-ray Crystallography : Resolve ambiguous NOE or coupling constant data by obtaining single-crystal structures .

Q. What role do catalytic systems play in cross-coupling reactions involving benzyl carbamates?

Methodological Answer:

- Nickel Catalysis : Enables reductive alkylation of aryl bromides with alkyl electrophiles (e.g., bromopropyl-carbamates) under mild conditions .

- Palladium Catalysis : Facilitates Heck reactions for heterocycle synthesis, leveraging aryl halide intermediates .

- Ligand Design : Bulky ligands (e.g., phosphines) improve selectivity in C–N bond-forming steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.